P2X3 Receptor Antagonism: Quantitative Potency Differentiation from Class-Level DNA Intercalation
This compound demonstrates P2X3 purinoceptor antagonist activity with an EC₅₀ of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. This represents a pharmacologically distinct target engagement not reported for the well-characterized indoloquinoxaline analogs B-220 (2,3-dimethyl-6-(N,N-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) or NCA0424, whose primary mechanisms are DNA intercalation and topoisomerase II inhibition without documented P2X3 activity [2]. While B-220 shows antiviral activity against HSV-1, CMV, and VZV at 1–5 µM concentrations [3], its reported mechanism involves inhibition of viral DNA synthesis rather than purinergic receptor modulation. The P2X3 antagonism of the target compound at sub-micromolar potency thus constitutes a qualitatively different pharmacological profile, positioning it for distinct therapeutic applications in pain, neurogenic inflammation, and overactive bladder where P2X3 is a clinically validated target.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (rat P2X3, Xenopus oocytes, 10 µM test concentration) |
| Comparator Or Baseline | B-220: no reported P2X3 activity; primary mechanism is inhibition of viral DNA synthesis (HSV-1 IC₅₀ ~1–5 µM) |
| Quantified Difference | Target compound has measurable P2X3 antagonism (80 nM); B-220 has no documented P2X3 activity |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist mode; single concentration screening at 10 µM |
Why This Matters
P2X3 antagonism represents a mechanistically orthogonal activity to DNA intercalation, enabling distinct therapeutic targeting in programs focused on chronic pain, inflammatory conditions, or bladder disorders where indoloquinoxaline analogs without this activity would be unsuitable.
- [1] BindingDB Entry BDBM50118219 / ChEMBL_147403 (CHEMBL884064). EC₅₀: 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. Accessed via BindingDB.org. View Source
- [2] Ishida T, et al. Spectroscopic investigation on the interaction of NCA0424, a potent antitumor indoloquinoxaline derivative, with DNA. Chem Pharm Bull (Tokyo). 1998 May;46(5):739-43. doi: 10.1248/cpb.46.739. PMID: 9621408. View Source
- [3] Harmenberg J, et al. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrob Agents Chemother. 1988 Nov;32(11):1720-4. doi: 10.1128/AAC.32.11.1720. PMID: 2855298. View Source
